(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride
Overview
Description
“®-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride” is a compound with the molecular formula C10H13NO3 . It is also known by other names such as “®-3-amino-3-(4-methoxyphenyl)propanoic acid” and "®-3-amino-3-(4-methoxy-phenyl)-propionic acid" . This compound is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .
Molecular Structure Analysis
The molecular structure of “®-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride” can be represented by its IUPAC name “(3 R )-3-amino-3- (4-methoxyphenyl)propanoic acid” and its InChI representation "InChI=1S/C10H13NO3/c1-14-8-4-2-7 (3-5-8)9 (11)6-10 (12)13/h2-5,9H,6,11H2,1H3, (H,12,13)/t9-/m1/s1" .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride” include a molecular weight of 195.21 g/mol, an XLogP3 of -1.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 .Scientific Research Applications
Organic Synthesis and Chemical Transformations
Research has explored the use of related compounds in organic synthesis, highlighting their versatility in forming complex molecules. For example, a study demonstrated the ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form indanones, illustrating the reactivity of methoxyphenyl compounds in synthesizing cyclic structures, which could be relevant for (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride in synthesizing biologically active molecules (Brown et al., 1971).
Corrosion Inhibition
A compound structurally similar to (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, has been reported to effectively inhibit the corrosion of mild steel in hydrochloric acid medium, demonstrating high inhibition efficiency. This suggests potential applications of (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride in corrosion inhibition formulations (Bentiss et al., 2009).
Analytical Chemistry and Pharmacokinetics
Research has developed stereoselective HPLC assays for enantiomers of compounds similar to (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride, such as TJ0711 enantiomers, highlighting the compound's potential for use in pharmacokinetic studies and analytical chemistry to study the behavior of drug substances in biological systems (Sun et al., 2009).
Enantioselective Synthesis and Chiral Analysis
The enantioselective synthesis of neuroexcitants and other biologically relevant molecules showcases the application of amino acid derivatives in producing enantiomerically pure compounds, which is essential for the development of pharmaceuticals with specific activity profiles (Pajouhesh et al., 2000).
properties
IUPAC Name |
(2R)-2-amino-3-(4-methoxyphenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJANEXICRZDJT-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679943 | |
Record name | O-Methyl-D-tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride | |
CAS RN |
70601-63-7 | |
Record name | O-Methyl-D-tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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